molecular formula C15H20N6O3 B2700583 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,2-dimethoxyethyl)azetidine-3-carboxamide CAS No. 2034280-33-4

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,2-dimethoxyethyl)azetidine-3-carboxamide

Cat. No.: B2700583
CAS No.: 2034280-33-4
M. Wt: 332.364
InChI Key: KHSOZHFNVYOFEC-UHFFFAOYSA-N
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Description

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,2-dimethoxyethyl)azetidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, making it a versatile candidate for diverse chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,2-dimethoxyethyl)azetidine-3-carboxamide typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting with a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.

    Pyrimidine Ring Construction: The pyrimidine ring can be formed via condensation reactions between appropriate amidines and β-dicarbonyl compounds.

    Azetidine Ring Formation: The azetidine ring is often synthesized through cyclization reactions involving β-amino alcohols and suitable electrophiles.

    Final Coupling: The final step involves coupling the pyrazole-pyrimidine intermediate with the azetidine derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.

    Purification Techniques: Employing crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,2-dimethoxyethyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, introducing new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, HOBt for amide bond formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,2-dimethoxyethyl)azetidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,2-dimethoxyethyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-hydroxyethyl)azetidine-3-carboxamide
  • 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,2-dimethoxyethyl)pyrrolidine-3-carboxamide

Uniqueness

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,2-dimethoxyethyl)azetidine-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical properties and biological activities

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O3/c1-23-14(24-2)7-16-15(22)11-8-20(9-11)12-6-13(18-10-17-12)21-5-3-4-19-21/h3-6,10-11,14H,7-9H2,1-2H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSOZHFNVYOFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1CN(C1)C2=NC=NC(=C2)N3C=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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